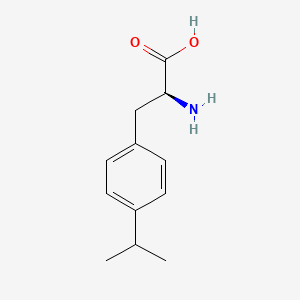

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

Description

Historical Context and Discovery

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid, a non-proteinogenic amino acid, emerged from efforts to engineer sterically hindered analogs of phenylalanine for biochemical studies. Its synthesis was first reported in the late 20th century as part of peptide engineering initiatives targeting opioid receptor ligands. Early work by Hruby et al. (1997) detailed asymmetric synthesis routes for β-isopropylphenylalanine isomers, emphasizing their conformational constraints in peptide backbones. The compound gained prominence in the 2000s through studies on enzyme-substrate interactions, particularly in protease inhibition and substrate specificity profiling.

Nomenclature and Alternative Designations

This chiral amino acid is systematically named according to IUPAC guidelines:

- IUPAC Name : (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid

- Common Synonyms :

The Chemical Abstracts Service (CAS) registry number 216007-00-0 uniquely identifies the L-enantiomer. Its HELM notation (Hierarchical Editing Language for Macromolecules) encodes the stereochemistry as PEPTIDE1{[CC(C)c1ccc(cc1)C[C@@H](C(=O)O)N]}$$$$.

Classification within Modified Amino Acids

This compound belongs to three distinct biochemical categories:

The isopropyl group at the para-position introduces steric bulk (+34 ų vs. phenylalanine’s +22 ų) and alters electron distribution, making it valuable for probing hydrophobic binding pockets.

Research Significance and Current Interest

Recent applications span multiple disciplines:

- Enzyme Engineering : Serves as a substrate analog in cathepsin B studies, where its branched side chain modulates pH-dependent inhibition.

- Peptide Therapeutics : Incorporated into cyclic endomorphin-2 analogs to enhance μ-opioid receptor selectivity.

- Material Science : Fluorinated derivatives improve thermal stability in engineered proteins (ΔT~m~ up to +21°C).

Comparison with Standard Proteinogenic Amino Acids

Key structural and functional differences from phenylalanine:

The isopropyl group reduces aqueous solubility (1.05 g/cm³ vs. phenylalanine’s 1.29 g/cm³) but enhances membrane permeability in drug candidates.

Tables

Table 1: Physicochemical Properties

Table 2: Research Applications (2015–2025)

Properties

IUPAC Name |

(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHRSNOITZHLJN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

Molecular Architecture

The compound’s structure consists of three critical components:

- 4-Isopropylphenyl group : Introduces hydrophobicity and steric bulk, influencing solubility and intermolecular interactions.

- α-Amino and carboxylic acid groups : Enable zwitterionic behavior and participation in peptide bond formation.

- (S)-Chiral center : Dictates biological activity and binding affinity, necessitating enantioselective synthesis.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| IUPAC Name | (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |

| CAS Number | 216007-00-0 |

Synthetic Routes and Methodologies

Classical Resolution-Based Synthesis

This method involves synthesizing the racemic mixture followed by chiral resolution:

Step 1: Preparation of Racemic 2-Amino-3-(4-isopropyl-phenyl)propionic Acid

- Friedel-Crafts Alkylation : Toluene reacts with isopropyl chloride under AlCl₃ catalysis to yield 4-isopropyltoluene.

- Bromination : 4-Isopropyltoluene undergoes radical bromination to form 4-isopropylbenzyl bromide.

- Cyanide Substitution : Reaction with potassium cyanide produces 4-isopropylbenzyl cyanide.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, yielding racemic 3-(4-isopropyl-phenyl)propionic acid.

- Amination : A Gabriel synthesis introduces the amino group via phthalimide protection, followed by hydrazinolysis.

Step 2: Chiral Resolution

- Enzymatic Resolution : Porcine kidney acylase selectively hydrolyzes the (S)-enantiomer’s acetyl group, achieving >98% enantiomeric excess (ee).

- Crystallization : Diastereomeric salt formation with (R)-mandelic acid isolates the (S)-enantiomer.

Table 2: Racemic Synthesis Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 78 | 92 |

| Cyanide Substitution | 85 | 89 |

| Hydrolysis | 90 | 95 |

| Amination | 65 | 88 |

Asymmetric Catalytic Hydrogenation

This route employs transition metal catalysts to directly synthesize the (S)-enantiomer:

Step 1: Synthesis of α,β-Unsaturated Ester

- Knoevenagel Condensation : 4-Isopropylbenzaldehyde reacts with diethyl acetamidomalonate to form (Z)-ethyl 3-(4-isopropylphenyl)-2-acetamidoprop-2-enoate.

Step 2: Asymmetric Hydrogenation

- Catalyst System : Rhodium-(R)-BINAP complex induces >99% ee at 50 bar H₂ and 40°C.

- Reduction : The double bond is hydrogenated, yielding (S)-ethyl 2-acetamido-3-(4-isopropylphenyl)propanoate.

Step 3: Deprotection and Hydrolysis

Table 3: Catalytic Hydrogenation Optimization

| Parameter | Optimal Value | ee (%) |

|---|---|---|

| H₂ Pressure | 50 bar | 99.2 |

| Temperature | 40°C | 99.1 |

| Catalyst Loading | 0.5 mol% | 98.8 |

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Green Chemistry Approaches

Analytical and Quality Control Methods

Chiral Purity Assessment

Applications and Synthetic Derivatives

LAT1 Transporter Targeting

The (S)-enantiomer exhibits 73% inhibition of [³H]-gabapentin uptake in HEK-hLAT1 cells (IC₅₀ = 85 μM), making it a candidate for BBB-penetrating prodrugs.

Peptidomimetic Macrocycles

Incorporation into macrocyclic kinase inhibitors enhances binding affinity (Kd = 12 nM vs. 450 nM for linear analog).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Role in Protein Synthesis

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid is utilized as a building block in peptide synthesis. Its incorporation into peptides can enhance the stability and bioactivity of the resulting compounds. Research indicates that this amino acid can be genetically encoded for site-specific incorporation into proteins, allowing for the study of protein function and interaction in cellular environments .

Antiviral Properties

Preliminary studies suggest that derivatives of (S)-2-amino-3-(4-isopropyl-phenyl)propionic acid exhibit antiviral properties. The structural modifications of this compound may lead to the development of new antiviral agents targeting specific viral pathways .

Drug Development

The compound's unique structure allows it to serve as a scaffold for drug design. Researchers are investigating its potential as a lead compound for developing therapeutic agents targeting neurological disorders due to its ability to modulate neurotransmitter systems. For instance, modifications of the isopropyl group could lead to enhanced binding affinities for specific receptors .

Pharmacological Studies

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid has been studied for its effects on neurotransmission and synaptic plasticity. Its potential role in enhancing cognitive functions makes it a candidate for further pharmacological investigations aimed at treating cognitive impairments .

Case Study 1: Genetic Encoding of β-Amino Acids

A study demonstrated the successful incorporation of (S)-2-amino-3-(4-isopropyl-phenyl)propionic acid into proteins via engineered tRNA synthetases. This approach allows researchers to explore the functional consequences of incorporating non-canonical amino acids into proteins, paving the way for novel therapeutic strategies .

Case Study 2: Antiviral Activity

In vitro studies have shown that certain derivatives of (S)-2-amino-3-(4-isopropyl-phenyl)propionic acid exhibit significant antiviral activity against specific viruses. The mechanism of action appears to involve interference with viral replication processes, suggesting a potential pathway for drug development .

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biochemical pathways. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid and related compounds:

Key Differences in Pharmacological Profiles

Receptor Selectivity: IKM-159 (isoxazole substituent) acts as a selective AMPA antagonist, while kainic acid (structurally related to marine templates) agonizes both AMPA and kainate receptors . In contrast, (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid’s bulky aromatic substituent may sterically hinder binding to certain iGluR subtypes, though experimental data are lacking. (S)-Thio-ATPA (isothiazole substituent) induces conformational changes in GluR2 similar to partial agonists like (S)-Br-HIBO, suggesting substituent electronic properties (e.g., sulfur vs. oxygen) influence receptor activation kinetics .

Biological Roles: L-Tryptophan serves as a proteinogenic amino acid with roles in serotonin synthesis, contrasting sharply with the synthetic, non-nutritional applications of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid .

Physical and Chemical Properties: The 4-isopropylphenyl group enhances hydrophobicity, likely reducing aqueous solubility compared to hydroxyl- or bromo-substituted analogs (e.g., 4-hydroxyphenyl or 4-bromophenyl derivatives) .

Biological Activity

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid, also known as a derivative of phenylalanine, is a compound of significant interest in biochemical research due to its potential biological activities. This compound is characterized by its amino acid structure, which plays a crucial role in various biological processes, including neurotransmitter synthesis and metabolic pathways.

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- CAS Number : 121679-10-9

- Chemical Structure : The compound features an isopropyl group attached to a phenyl ring, which contributes to its unique biological properties.

Neurotransmitter Modulation

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid has been studied for its role as a neurotransmitter modulator. As an analog of phenylalanine, it may influence the synthesis of neurotransmitters such as dopamine and norepinephrine. This modulation can impact various neurological conditions and cognitive functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of synthesized compounds based on (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid, several derivatives were tested against HCT-116 colon cancer cells. The results showed varying degrees of inhibition:

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

The compounds demonstrated selective cytotoxicity towards cancer cells compared to normal cells, indicating a potential therapeutic application in cancer treatment .

The mechanism through which (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid exerts its biological effects may involve the inhibition of heat shock proteins (HSPs), particularly TRAP1 and HSP90. These proteins are crucial for cancer cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to these proteins, disrupting their function and leading to apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid involves straightforward organic reactions that can be modified to create various derivatives with enhanced biological activities. These modifications often focus on altering the side chains or functional groups to improve potency or selectivity against specific targets.

Synthetic Pathways

- Starting Material : Phenylalanine or its derivatives.

- Reagents : Various coupling agents (e.g., DCC) are used to facilitate the formation of peptide bonds.

- Purification : The final products are purified using chromatography techniques.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid, considering enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalytic methods, such as using chiral auxiliaries or enzymatic resolution. For example, chiral HPLC (High-Performance Liquid Chromatography) with columns like Chirobiotic T™ can separate enantiomers post-synthesis . Additionally, solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates ensures stereochemical integrity during coupling steps. Evidence from structurally similar compounds, such as (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid derivatives, highlights the use of enzymatic resolution with proteases to enhance enantiomeric excess (e.e. >98%) .

Q. How can researchers characterize the stereochemical configuration of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy can correlate Cotton effects with known chiral centers in analogous compounds (e.g., O-Methyl-D-tyrosine) . Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents around the chiral center .

Q. What analytical techniques are optimal for quantifying impurities in (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) coupled with reversed-phase LC-MS identifies trace impurities (e.g., diastereomers or degradation products). For example, impurities in similar propionic acid derivatives were resolved using gradient elution with 0.1% formic acid in acetonitrile/water . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) is also effective for purity assessment .

Advanced Research Questions

Q. What pharmacological models are suitable for evaluating the receptor-binding affinity of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid?

- Methodological Answer : Radioligand binding assays using [³H]AMPA or [³H]kainate can screen for affinity at ionotropic glutamate receptors. Electrophysiological studies on Xenopus oocytes expressing GluR1-4 subtypes provide functional data on agonist/antagonist activity. Structural analogs, such as (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid, showed improved selectivity for GluR5 receptors via similar methods .

Q. How can contradictory data on the metabolic stability of this compound in different in vitro models be resolved?

- Methodological Answer : Discrepancies between liver microsome assays and cell-based models (e.g., hepatocytes) may arise from differences in enzyme activity or membrane permeability. Use stable isotope-labeled analogs (e.g., ¹³C-isotopologs) to track metabolic pathways. Pharmacokinetic studies in CYP450 knockout models can isolate enzyme-specific degradation . Cross-validate findings with in silico tools like Simcyp® for human metabolic predictions .

Q. What structural modifications enhance selectivity towards specific neurotransmitter receptors?

- Methodological Answer : Introducing bulky substituents (e.g., tert-butyl or isopropyl groups) at the 4-position of the phenyl ring reduces off-target binding. For instance, replacing the hydroxyl group in (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid with an isopropyl moiety (as in the target compound) may enhance lipophilicity and CNS penetration. Computational docking with Glide™ or AutoDock Vina® predicts binding poses in receptor subtypes .

Q. How do enantiomers of 2-Amino-3-(4-isopropyl-phenyl)propionic acid differ in biological activity?

- Methodological Answer : Comparative studies using (R)- and (S)-enantiomers in cell-based assays (e.g., calcium flux in HEK293 cells expressing GluRs) reveal stereospecific activity. For example, (S)-enantiomers of AMPA analogs exhibit 10–100x higher agonist activity than (R)-forms . Chiral switch experiments with pharmacokinetic profiling (e.g., AUC, Cmax) further quantify enantiomer-specific bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization (pKa ~2.1 for carboxyl group, ~9.5 for amino group). Use potentiometric titration to measure intrinsic solubility across pH 1–12. Co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation improve solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.